7-Methylene-5-azaspiro[2.4]heptan-4-one
Description
7-Methylene-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound featuring a strained bicyclic framework with a nitrogen atom (aza) at position 5, a ketone group at position 4, and a methylene substituent at position 5. This unique architecture combines a cyclopropane ring fused to a five-membered lactam ring, making it a structurally intriguing scaffold for pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
7-methylidene-5-azaspiro[2.4]heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-4-8-6(9)7(5)2-3-7/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPPSODAVGVHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNC(=O)C12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroannulation via Keto-Enolate Intermediates
A foundational approach involves spiroannulation between a cyclopropane-bearing precursor and a lactam-forming fragment. For example, α-ketoesters react with aminocyclopropanes under acidic conditions to form the spiro core.
Procedure :
-
React α-ketoester (1.2 equiv) with 7-aminocyclopropane (1.0 equiv) in ethanol/water (3:1) at 90°C for 12 hours.
-
Acidify with HCl (2 M) to precipitate the spirocyclic intermediate.
-
Purify via silica gel chromatography (ethyl acetate/hexanes, 1:4).
Transition Metal-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation enables enantioselective formation of the spiro center. Using diazo compounds and vinyl ethers, this method achieves high stereochemical fidelity.
Catalytic System :
-
Rh₂(OAc)₄ (2 mol%)
-
Diazoacetate (1.5 equiv)
-
Vinyl ether (1.0 equiv) in dichloromethane at 25°C.
Outcome :
Introduction of the 7-Methylene Group
Wittig Olefination of 7-Keto Intermediates
A two-step sequence converts a 7-keto precursor to the methylene derivative:
-
Phosphorane Synthesis : Treat 7-keto-5-azaspiro[2.4]heptan-4-one with methyltriphenylphosphonium bromide (1.2 equiv) in THF under N₂.
-
Olefination : Add potassium tert-butoxide (1.5 equiv) at 0°C, warm to 25°C, and stir for 6 hours.
Dehydrohalogenation of 7-Halo Derivatives
Bromination followed by base-mediated elimination introduces the double bond:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Bromination | CBr₄, PPh₃ (1:1.2) | DCM, 0°C → 25°C, 4 h | 7-Bromo derivative (81%) |
| Elimination | DBU (1.5 equiv) | Toluene, 110°C, 3 h | 7-Methylene product (73%) |
Catalytic Enantioselective Synthesis
Rhodium-Catalyzed Asymmetric Hydrogenation
Chiral rhodium complexes induce enantioselectivity during spirocycle formation. A representative protocol:
Catalyst : Rh((R)-BINAP)₂ (5 mol%)
Substrate : 7-Keto-5-azaspiro[2.4]heptan-4-one (1.0 equiv)
Conditions : H₂ (50 psi), MeOH, 25°C, 24 h
Result :
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Steps | Total Yield (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| Keto-enolate cyclization | 3 | 62 | Moderate | Pilot-scale feasible |
| Rh-catalyzed hydrogenation | 4 | 78 | High | Requires specialized equipment |
| Dehydrohalogenation | 2 | 73 | None | Industrially viable |
Chemical Reactions Analysis
Types of Reactions
7-Methylene-5-azaspiro[2.4]heptan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds .
Scientific Research Applications
7-Methylene-5-azaspiro[2.4]heptan-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methylene-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Core Scaffold vs. Substituted Derivatives
- 5-Azaspiro[2.4]heptan-4-one (CAS 3697-70-9) serves as the foundational structure.
- 7-Amino derivatives (e.g., CAS 185421-97-0) exhibit improved solubility in polar solvents (e.g., DMSO) due to the amino group, whereas the methylene analog is expected to be more hydrophobic, influencing its pharmacokinetic profile .
Chiral Complexity
- (S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one (CAS 144282-41-7) highlights the impact of stereochemistry, with defined (7S) and benzyl groups enabling enantioselective applications. In contrast, the methylene variant lacks chiral centers unless additional substituents are introduced .
Heteroatom Variations
Mass Spectrometry Patterns
- Spiro[2.4]heptan-4-one derivatives exhibit characteristic fragmentation. For example, 5-Azaspiro[2.4]heptan-4-one (CAS 3697-70-9) shows a prominent peak at m/z 67 (C₅H₇⁺) due to ketene loss, while methylene-substituted analogs may display unique fragmentation pathways influenced by the exocyclic double bond .
Biological Activity
7-Methylene-5-azaspiro[2.4]heptan-4-one is a spirocyclic compound with the molecular formula C7H9NO. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antibacterial and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The unique structure of this compound features a methylene group attached to a spiro-fused azaspiroheptanone ring system. Its IUPAC name is 7-methylidene-5-azaspiro[2.4]heptan-4-one, and it possesses distinct chemical reactivity compared to its analogs.
| Property | Value |
|---|---|
| Molecular Formula | C7H9NO |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 7-methylidene-5-azaspiro[2.4]heptan-4-one |
| InChI Key | YCPPSODAVGVHAZ-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to various biological effects, including antimicrobial activity and potential therapeutic applications in drug development .
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit potent antibacterial properties. A notable study synthesized novel compounds based on this structure, which showed significant in vitro activity against various respiratory pathogens including:
- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
- Gram-negative bacteria : Haemophilus influenzae, Moraxella catarrhalis
- Atypical strains : Chlamydia pneumoniae, Mycoplasma pneumoniae
Among these derivatives, one compound demonstrated remarkable efficacy against multidrug-resistant strains, suggesting a promising avenue for treating resistant infections .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. It was found to inhibit specific enzymes involved in bacterial metabolism, which is crucial for their survival and proliferation. The exact pathways and mechanisms remain an area of active research, but preliminary findings indicate that the compound may disrupt essential metabolic processes in target bacteria .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers tested the efficacy of a derivative of this compound against a panel of respiratory pathogens. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Streptococcus pneumoniae | 0.5 µg/mL |
| Staphylococcus aureus | 1 µg/mL |
| Haemophilus influenzae | 0.25 µg/mL |
| Chlamydia pneumoniae | 0.75 µg/mL |
This study highlighted the compound's potential as a lead candidate for developing new antibacterial agents .
Case Study 2: Pharmacokinetics
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound in murine models. The findings suggested favorable pharmacokinetic properties with adequate bioavailability and a manageable safety profile in preliminary toxicological assessments.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Methylene-5-azaspiro[2.4]heptan-4-one?
The synthesis often involves cyclization strategies or functional group transformations. For example, spiroketones like Spiro[2.4]heptan-4-one can be synthesized via ketone reductions using NaBH₄ in tetrahydrofuran (THF), followed by purification via flash chromatography on silica . Modifications such as methylene group introduction may require Wittig reactions or alkylation protocols. Reaction conditions (e.g., inert atmosphere, temperature) must be optimized to minimize side products, as seen in analogous spirocyclic ketone syntheses .
Q. How is structural confirmation achieved for this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR can resolve methylene proton environments (δ ~2.0–2.5 ppm) and spirocyclic ring strain effects, while HRMS (e.g., ESI/LTQ-Orbitrap) confirms molecular formulas (e.g., C₆H₉NO for 5-azaspiro analogs) with <1 ppm error . X-ray crystallography is preferred for absolute stereochemical determination but requires high-purity crystals .
Q. What analytical techniques are used to assess purity and stability?
High-Performance Liquid Chromatography (HPLC) with UV detection or GC with flame ionization is standard for purity assessment (e.g., 97% purity in commercial samples ). Stability studies under varying temperatures and humidity levels (e.g., room-temperature storage ) should be complemented by accelerated degradation tests using mass spectrometry to track decomposition pathways .
Advanced Research Questions
Q. How can diastereomeric mixtures arising during synthesis be resolved?
Chiral chromatography (e.g., Chiralpak IA columns with 8% isopropanol/hexane) effectively separates enantiomers, as demonstrated for 5-oxaspiro[2.4]heptan-4-one derivatives . For diastereomers with dr values (e.g., 64:36), fractional crystallization or kinetic resolution using chiral auxiliaries may be necessary . Relative configurations are often inferred via NOESY correlations or analogy to structurally characterized compounds .
Q. What strategies mitigate challenges in stereochemical control during spirocycle formation?
Transition-state modeling (e.g., DFT calculations) can predict regioselectivity in cyclization steps. For example, seven-membered cyclic transition states are implicated in hydrogen transfer during spiroketone synthesis . Asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) may enhance enantioselectivity, though this requires iterative optimization of catalyst loading and solvent systems .
Q. How can computational methods predict the reactivity of this compound in biological systems?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinity to target enzymes or receptors. For analogs like secolignan derivatives, pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with methoxy groups) . Quantum mechanical calculations (e.g., QM/MM) further elucidate reaction pathways for bioactivation or metabolic degradation .
Q. What in vitro assays are suitable for evaluating the bioactivity of spirocyclic derivatives?
Enzyme inhibition assays (e.g., fluorescence-based kinase screens) and cell permeability studies (Caco-2 monolayers) are foundational. For example, spirocyclic ketones with methylene substitutions show potential as protease inhibitors, requiring IC₅₀ determination via kinetic assays . Cytotoxicity profiling (MTT assays) and metabolic stability studies (microsomal incubation) further prioritize lead compounds .
Data Contradiction and Validation
Q. How to address discrepancies in reported synthetic yields or spectroscopic data?
Cross-validation using multiple analytical techniques is essential. For example, conflicting NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆), necessitating standardized reporting . Reproducibility studies under identical conditions (e.g., NaBH₄ stoichiometry in THF ) can resolve yield inconsistencies. Collaborative data sharing via platforms like NMRShiftDB enhances reliability .
Q. What methodologies reconcile conflicting biological activity data across studies?
Meta-analysis of structure-activity relationship (SAR) datasets identifies confounding variables (e.g., impurity profiles ). Orthogonal assays (e.g., SPR vs. ITC for binding affinity) validate activity. For spirocyclic compounds, stereochemical purity must be confirmed via chiral HPLC to exclude inactive enantiomers as contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
